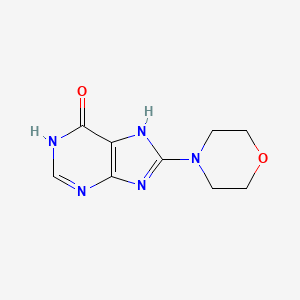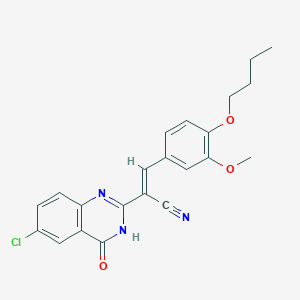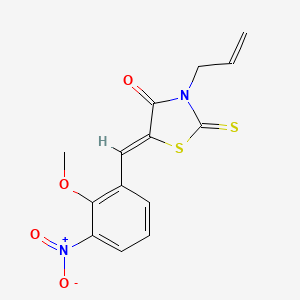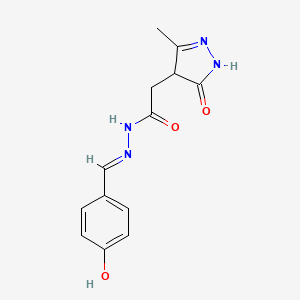![molecular formula C19H12N2O3 B6060197 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole](/img/structure/B6060197.png)
4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole, also known as NDI, is a heterocyclic compound with potential applications in medicinal chemistry. This compound has a unique structure that makes it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has been shown to activate the p53 pathway, which is a tumor suppressor pathway that induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has also been shown to inhibit the activity of inflammatory enzymes and cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has been shown to activate the p53 pathway, which induces apoptosis in cancer cells. 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique structure that makes it a promising candidate for drug discovery and development. However, 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole also has low bioavailability, which limits its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research and development of 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole. One direction is the optimization of the synthesis method to improve the yield and purity of 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole. Another direction is the development of new formulations and delivery methods to improve the solubility and bioavailability of 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole. 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole can also be modified to improve its potency and selectivity for specific targets. The potential applications of 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole in the treatment of cancer and inflammatory diseases can be further explored through in vivo and clinical studies.
Métodos De Síntesis
The synthesis method of 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole involves a multi-step process that requires expertise in organic chemistry. The first step is the synthesis of 2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole, which is then nitro-substituted to obtain 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole. The synthesis of 2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole involves the cyclization of 2-(2-aminophenyl)benzothiazoles with 1,2-naphthoquinone in the presence of a base. The nitro-substitution of 2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole is achieved by reacting it with nitric acid in the presence of sulfuric acid.
Aplicaciones Científicas De Investigación
4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has potential applications in medicinal chemistry due to its unique structure and properties. It has been studied for its anticancer, antitumor, and anti-inflammatory activities. 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of inflammatory enzymes and cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
16-nitro-13-oxa-19-azapentacyclo[12.6.1.03,12.04,9.018,21]henicosa-1(20),3(12),4,6,8,10,14,16,18(21)-nonaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-21(23)13-8-16-19-12(10-20-16)7-15-14-4-2-1-3-11(14)5-6-17(15)24-18(19)9-13/h1-6,8-10,20H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKXJMYTDXBFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CNC3=C2C(=CC(=C3)[N+](=O)[O-])OC4=C1C5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6060114.png)
![1'-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6060125.png)
![methyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6060135.png)
![6-oxo-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6060143.png)
![1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6060158.png)

![5-methyl-2-(3-{[4-(4-thiomorpholinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-4-pyrimidinamine bis(trifluoroacetate)](/img/structure/B6060180.png)

![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(3-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6060194.png)
![5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B6060200.png)



![5-{[8-methyl-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6060223.png)